![molecular formula C17H14O B6371723 2-Methyl-4-(naphthalen-2-yl)phenol, 95% CAS No. 1261917-24-1](/img/structure/B6371723.png)
2-Methyl-4-(naphthalen-2-yl)phenol, 95%
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Overview
Description
2-Methyl-4-(naphthalen-2-yl)phenol, 95% (2MNP) is a synthetic phenolic compound that has been used in a variety of scientific research applications. It is a white solid with a melting point of approximately 93°C. 2MNP is a highly pure and stable form of the compound, with a purity of 95%. It has a variety of applications in a variety of scientific research fields, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
2-Methyl-4-(naphthalen-2-yl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in enzymatic assays, as a substrate for protein kinase activity, and as a substrate for cytochrome P450 activity. It has also been used in studies of the effects of drugs on cell signaling pathways, as well as in studies of the effects of drugs on gene expression.
Mechanism of Action
2-Methyl-4-(naphthalen-2-yl)phenol, 95% is believed to act as an inhibitor of enzymes, such as protein kinases and cytochrome P450 enzymes. It has been found to inhibit the activity of several enzymes, including protein kinase C, cAMP-dependent protein kinase, and cytochrome P450 enzymes.
Biochemical and Physiological Effects
2-Methyl-4-(naphthalen-2-yl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including protein kinase C, cAMP-dependent protein kinase, and cytochrome P450 enzymes. It has also been found to have an effect on cell signaling pathways, and to have an effect on gene expression.
Advantages and Limitations for Lab Experiments
The use of 2-Methyl-4-(naphthalen-2-yl)phenol, 95% in scientific research has several advantages. It is a highly pure and stable form of the compound, with a purity of 95%. It is also relatively inexpensive and easy to obtain. Additionally, it has a variety of applications in a variety of scientific research fields. However, there are some limitations to the use of 2-Methyl-4-(naphthalen-2-yl)phenol, 95% in lab experiments. For example, it is not soluble in water, so it must be dissolved in a suitable solvent before use. Additionally, it is not very stable and may degrade over time.
Future Directions
There are a number of potential future directions for the use of 2-Methyl-4-(naphthalen-2-yl)phenol, 95% in scientific research. For example, it could be used to study the effects of drugs on cell signaling pathways and gene expression. It could also be used to study the effects of drugs on enzyme activities, and to study the effects of drugs on the metabolism of drugs. Additionally, it could be used to study the effects of drugs on the immune system, and to study the effects of drugs on the development and function of organs and tissues. Furthermore, it could be used to study the effects of drugs on the development and function of neurological systems. Finally, it could be used to study the effects of drugs on the development and function of the cardiovascular system.
Synthesis Methods
2-Methyl-4-(naphthalen-2-yl)phenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 2-methyl-4-chlorophenol with naphthalene-2-sulfonic acid in an aqueous solution. This reaction produces a white solid that is then purified by recrystallization. Other methods of synthesis include the reaction of 2-methyl-4-chlorophenol with naphthalene-2-carboxylic acid in aqueous solution, and the reaction of 2-methyl-4-chlorophenol with naphthalene-2-carbonyl chloride in an aqueous solution.
properties
IUPAC Name |
2-methyl-4-naphthalen-2-ylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c1-12-10-15(8-9-17(12)18)16-7-6-13-4-2-3-5-14(13)11-16/h2-11,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQUBVZWLRTWCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC3=CC=CC=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683868 |
Source
|
Record name | 2-Methyl-4-(naphthalen-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-24-1 |
Source
|
Record name | 2-Methyl-4-(naphthalen-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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